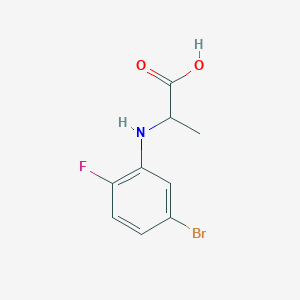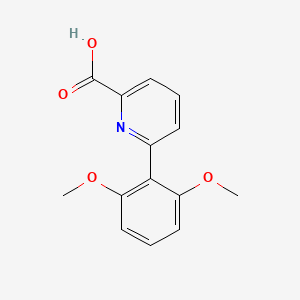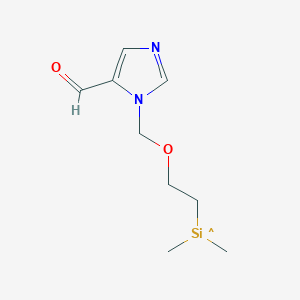
1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde is a specialized organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an imidazole ring, a dimethylsilyl group, and an aldehyde group. These functional groups confer distinct chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as column chromatography to isolate the pure compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid.
Reduction: Formation of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
作用機序
The mechanism of action of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .
類似化合物との比較
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a precursor in the synthesis of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole: A related compound with similar reactivity but different functional groups.
Uniqueness: this compound is unique due to the presence of both the dimethylsilyl and aldehyde groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications in synthesis and research .
特性
分子式 |
C9H15N2O2Si |
|---|---|
分子量 |
211.31 g/mol |
InChI |
InChI=1S/C9H15N2O2Si/c1-14(2)4-3-13-8-11-7-10-5-9(11)6-12/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
OGUPSNVFPFLXIU-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)CCOCN1C=NC=C1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)
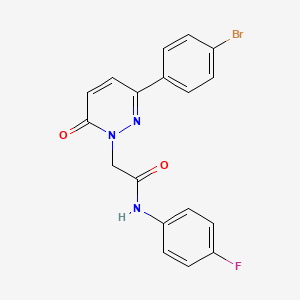
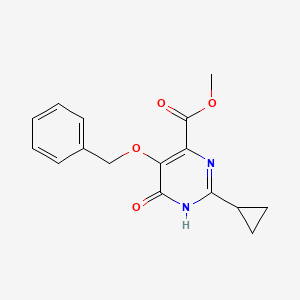

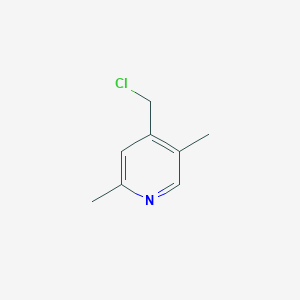
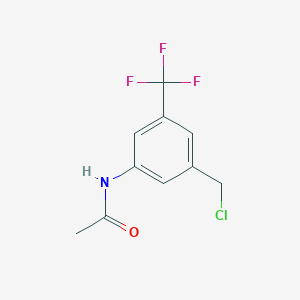
![2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14865932.png)
![(1R,4E,6S,7S,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B14865935.png)

![[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865939.png)
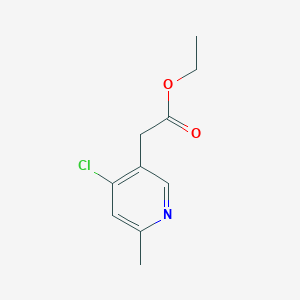
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]propanamide](/img/structure/B14865958.png)
